3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyrimidines . The reaction conditions often involve the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the aforementioned synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
N-(pyridin-2-yl)amides: These compounds also feature a pyridine ring and have been studied for their medicinal properties.
Uniqueness
What sets 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide apart is its unique combination of the imidazo[1,2-a]pyrimidine core with the benzenesulfonamide group. This structural feature enhances its versatility and potential for various applications in research and industry .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17(2)21(19,20)12-6-3-5-11(9-12)13-10-18-8-4-7-15-14(18)16-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCXUMMSKPWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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